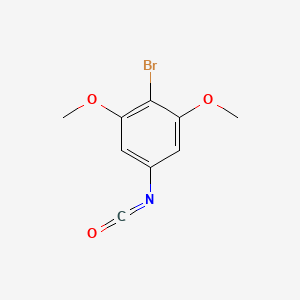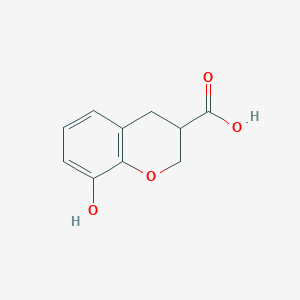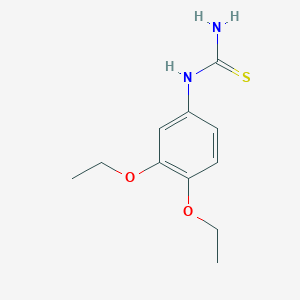
(3,4-difluorophenyl)(pyridin-3-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3,4-difluorophenyl)(pyridin-3-yl)methanamine” is a chemical compound with the CAS Number: 1153288-02-8 . It has a molecular weight of 248.28 . It is in liquid form .
Molecular Structure Analysis
The InChI Code for “this compound” is 1S/C14H14F2N2/c1-2-18-14 (11-4-3-7-17-9-11)10-5-6-12 (15)13 (16)8-10/h3-9,14,18H,2H2,1H3 .
Physical And Chemical Properties Analysis
“this compound” is a liquid at room temperature . It has a molecular weight of 248.28 .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Schiff Bases Formation : Schiff bases of 3-aminomethyl pyridine, synthesized through condensation with substituted aryl aldehydes/ketones, demonstrate potential as anticonvulsant agents. Compounds like N-(3,4,-dimethoxybenzylidene)(pyridin-3-yl)methanamine showed remarkable seizure protection in various models (Pandey & Srivastava, 2011).
Catalytic Applications : Unsymmetrical NCN′ and PCN pincer palladacycles, derived from 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives, show good activity and selectivity in catalytic applications where the palladacycle remains in the Pd(II) state (Roffe et al., 2016).
Photocytotoxicity and Cellular Imaging
Iron(III) Complexes in Cellular Imaging : Iron(III) complexes with phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine exhibit photocytotoxic properties in red light and are used for cellular imaging. They show significant interaction with DNA and photocleavage in red light (Basu et al., 2014).
Enhanced Cellular Uptake : Iron(III) complexes of pyridoxal Schiff bases and modified dipicolylamines show enhanced cellular uptake and remarkable photocytotoxicity in cancer cells. These complexes, such as phenyl-N,N-bis((pyridin-2-yl)methyl)methanamine, are efficient in inducing apoptosis via reactive oxygen species generation upon light exposure (Basu et al., 2015).
Ligand Design and Molecular Structures
Ligand Exchange and Spin State Equilibria : Fe(II) complexes based on ligands like 1,1-di(pyridin-2-yl)-N,N-bis(pyridin-2-ylmethyl)methanamine exhibit ligand exchange and spin state equilibria in aqueous media. These complexes demonstrate reversible ligand dissociation and show an equilibrium between low- and high-spin states (Draksharapu et al., 2012).
Selective Ion Detection : Compounds formed by the reaction of 2,3-dibromonaphthalene-1,4-dione with (pyridine-2-yl)methanamine effectively and selectively detect Hg and Ni ions, showcasing potential in ion detection mechanisms (Aggrwal et al., 2021).
Coordination Polymers and Molecular Boxes : Ligands such as (E)-N-(pyridin-2-ylmethylene)-1-(pyridin-3-yl)methanamine form various coordination polymers and molecular boxes when reacted with different metal salts. These structures have applications in the study of metal coordination geometries and intermolecular interactions (Tabatabaei et al., 2015).
Anticancer Activity
- Palladium(II) and Platinum(II) Complexes : Palladium(II) and Platinum(II) complexes derived from Schiff base ligands like R-(pyridin-2-yl)methanamine show promising anticancer activity against various human cancerous cell lines. These complexes, such as those containing R-(E)-N-((1H-pyrrol-2-yl)methylene), demonstrate strong DNA-binding affinity and selective toxicity towards cancer cells (Mbugua et al., 2020).
Propiedades
IUPAC Name |
(3,4-difluorophenyl)-pyridin-3-ylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2/c13-10-4-3-8(6-11(10)14)12(15)9-2-1-5-16-7-9/h1-7,12H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJVXCGZOSNFSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(C2=CC(=C(C=C2)F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methyl-6-(5-methylthiophen-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B6142410.png)
![2-[(pyrrolidin-1-yl)methyl]imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B6142421.png)
![ethyl 5-methyl-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazole-4-carboxylate](/img/structure/B6142425.png)






![5-methyl-9-(propan-2-yl)-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B6142476.png)
![N-cyclopropyl-1-sulfanyl-[1,2,4]triazolo[4,3-a]quinoline-5-carboxamide](/img/structure/B6142477.png)
![3-[(2-chlorophenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride](/img/structure/B6142484.png)
![2-(methylamino)-1-{4-[(3-methylphenyl)methyl]piperazin-1-yl}ethan-1-one dihydrochloride](/img/structure/B6142504.png)
